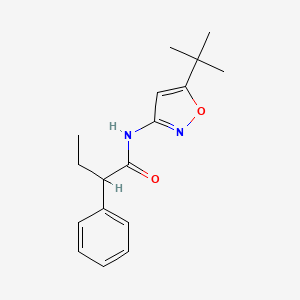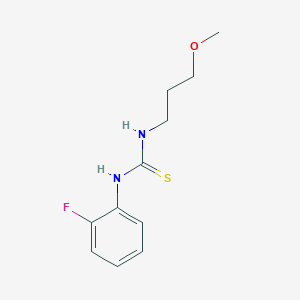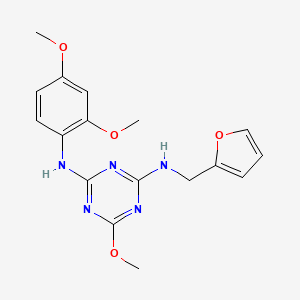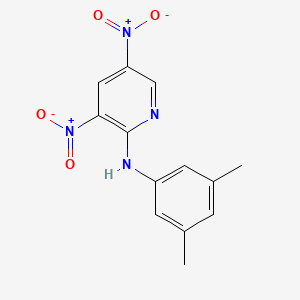
N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of isoxazole derivatives. It is a potent and selective cannabinoid receptor type 2 (CB2) agonist, which means it binds to and activates the CB2 receptor in the body. This receptor is primarily found in the immune system and is involved in the regulation of inflammation, pain, and immune response.
Wirkmechanismus
The N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide receptor is a G protein-coupled receptor that is predominantly expressed on immune cells, such as macrophages, T cells, and B cells. Upon activation, it modulates the release of various pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory and autoimmune diseases. A-836,339 binds to the N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide receptor and activates it, leading to the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory mediators.
Biochemical and physiological effects:
A-836,339 has been shown to have potent anti-inflammatory, analgesic, and immunomodulatory effects in various preclinical models of disease. It has been studied for its potential therapeutic applications in conditions such as chronic pain, neuropathic pain, inflammatory bowel disease, multiple sclerosis, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of A-836,339 is its high selectivity for the N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide receptor, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the experimental conditions and the cell type used. Its lipophilic nature may also pose challenges in terms of solubility and bioavailability.
Zukünftige Richtungen
There is still much to be learned about the potential therapeutic applications of A-836,339. Future research could focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its effects on different cell types and disease models, and investigating its potential synergistic effects with other drugs. Additionally, further studies could elucidate the underlying mechanisms of its anti-inflammatory and immunomodulatory effects, which could lead to the development of novel therapeutic strategies for a wide range of diseases and conditions.
Synthesemethoden
The synthesis of A-836,339 involves several steps, starting from the reaction of 2-phenylbutyric acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-tert-butylisoxazole to form the key intermediate, which is subsequently converted to the final product through a series of reactions involving reduction, acylation, and purification steps.
Wissenschaftliche Forschungsanwendungen
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases and conditions. Its ability to selectively activate the N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide receptor without affecting the CB1 receptor, which is primarily found in the brain, makes it an attractive target for drug development.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-13(12-9-7-6-8-10-12)16(20)18-15-11-14(21-19-15)17(2,3)4/h6-11,13H,5H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQMETKBABFBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5171072.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)


![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5171107.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)

![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)
![1-[3-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5171140.png)
![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)
